L-Serine-d3: A Comprehensive Technical Guide for Researchers
L-Serine-d3: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Serine-d3 is a stable isotope-labeled form of the non-essential amino acid L-serine, in which three hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool in metabolic research, serving primarily as a tracer to elucidate metabolic pathways and as an internal standard for quantitative mass spectrometry. Its near-identical chemical properties to the endogenous L-serine allow it to be processed by cellular machinery in the same manner, while its increased mass enables its distinction and tracking.[1][2]
This guide provides a detailed overview of the chemical properties of L-Serine-d3, comprehensive experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.
Core Chemical and Physical Properties
The fundamental characteristics of L-Serine-d3 are crucial for its effective use in experimental settings. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Chemical Formula | C₃D₃H₄NO₃ | [3] |
| Molecular Weight | 108.11 g/mol | [4][5] |
| Exact Mass | 108.061423323 Da | [4][5] |
| Isotopic Purity | ≥98 atom % D | [3] |
| CAS Number | 105591-10-4 | [4] |
| Appearance | White crystalline powder | [6] |
| Melting Point | ~222 °C (decomposes) (for unlabeled L-Serine) | [6] |
| Solubility in Water | Highly soluble (unlabeled L-serine: 250 g/L at 20°C, 425 g/L at 25°C) | [7][8][9] |
| Storage | Store at room temperature, protected from light and moisture. | [2][10] |
Note: The melting point and solubility data are for the unlabeled L-serine; however, the deuterated form is expected to have very similar physical properties.
Key Applications in Research
L-Serine-d3 is a versatile tool with significant applications in various fields of biomedical research:
-
Metabolic Flux Analysis: It is instrumental in tracing the flow of serine through central carbon metabolism, including the one-carbon metabolism pathway, which is crucial for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[11]
-
Quantitative Mass Spectrometry: It serves as an ideal internal standard for the accurate quantification of endogenous L-serine and D-serine in biological samples such as plasma, cerebrospinal fluid, and tissue extracts using liquid chromatography-mass spectrometry (LC-MS).[1]
-
Neuroscience Research: D-serine, synthesized from L-serine, is a critical co-agonist of NMDA receptors in the brain. L-Serine-d3 is used to study the dynamics of D-serine synthesis and its role in neurological disorders.
-
Cancer Biology: Many cancer cells exhibit altered serine metabolism. L-Serine-d3 is employed to investigate the reliance of cancer cells on serine uptake and synthesis pathways, identifying potential therapeutic targets.[12]
Experimental Protocols
Detailed methodologies are essential for the successful application of L-Serine-d3 in research. Below are two key experimental protocols.
Protocol 1: L-Serine-d3 as an Internal Standard for LC-MS Quantification of L-Serine
This protocol outlines the use of L-Serine-d3 as an internal standard for the accurate measurement of L-serine concentrations in biological samples.
1. Preparation of Stock Solutions:
- L-Serine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-serine in a suitable solvent (e.g., 1:1 methanol (B129727):water) to a final concentration of 1 mg/mL.
- L-Serine-d3 Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of L-Serine-d3 in the same solvent at a concentration of 100 µg/mL.[1]
- Internal Standard Working Solution (5 µg/mL): Dilute the L-Serine-d3 stock solution to a final concentration of 5 µg/mL.[1]
2. Sample Preparation:
- To 50 µL of the biological sample (e.g., plasma, cell lysate), add 25 µL of the 5 µg/mL L-Serine-d3 internal standard working solution.[1]
- Add 150 µL of ice-cold methanol to precipitate proteins.[1]
- Vortex the mixture thoroughly for 1 minute.
- Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube for LC-MS analysis.
3. LC-MS/MS Analysis:
- Inject the prepared sample into an LC-MS/MS system.
- Use a suitable chromatographic column (e.g., HILIC for polar metabolites) to separate L-serine from other sample components.
- Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled L-serine and L-Serine-d3.
4. Data Analysis:
- Quantify the peak areas for both the endogenous L-serine and the L-Serine-d3 internal standard.
- Calculate the ratio of the peak area of L-serine to the peak area of L-Serine-d3.
- Determine the concentration of L-serine in the original sample by comparing this ratio to a standard curve generated using known concentrations of L-serine.
Protocol 2: Metabolic Flux Analysis using L-Serine-d3 in Cell Culture
This protocol describes a method for tracing the metabolic fate of L-serine in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency (typically 70-80%).
- Prepare a labeling medium by supplementing serine-free cell culture medium with a known concentration of L-Serine-d3 (e.g., 0.2-0.4 mM).[11]
- Remove the standard culture medium and wash the cells once with the labeling medium.
- Incubate the cells in the L-Serine-d3 containing medium for a specific duration (a time-course experiment is recommended, e.g., 0, 1, 4, 8, 24 hours).
2. Metabolite Extraction:
- Rapidly quench metabolism by placing the culture plate on dry ice.[11]
- Aspirate the labeling medium and wash the cells twice with ice-cold saline solution (0.9% NaCl).[11]
- Add a sufficient volume of ice-cold 80% methanol to the cells and scrape them.[11]
- Transfer the cell suspension to a microcentrifuge tube.
- Vortex vigorously and then centrifuge at maximum speed for 10 minutes at 4°C.[11]
- Collect the supernatant containing the polar metabolites.[11]
3. LC-MS/MS Analysis:
- Analyze the metabolite extracts using an LC-MS/MS system.
- Employ a chromatographic method suitable for separating polar metabolites.
- Set the mass spectrometer to detect the mass isotopologues of serine (m/z for unlabeled and d3-labeled) and its downstream metabolites (e.g., glycine, cysteine).
4. Data Analysis and Flux Calculation:
- Determine the fractional labeling of each metabolite by calculating the ratio of the peak area of the labeled isotopologue to the total peak area of all isotopologues for that metabolite.
- Use this data to model and calculate the metabolic flux through the serine-related pathways.
Visualizing Serine Metabolism and Experimental Design
Understanding the context of L-Serine-d3's utility is enhanced through visual representations of metabolic pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DL-Serine-2,3,3-d3 D = 98atom , = 98 CP 70094-78-9 [sigmaaldrich.com]
- 4. L-Serine (2,3,3-D3) | C3H7NO3 | CID 54089883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Serine-d3 | C3H7NO3 | CID 56630443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Serine | 56-45-1 [chemicalbook.com]
- 7. L-Serine - CD Formulation [formulationbio.com]
- 8. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. L-Serine (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6863-0.25 [isotope.com]
- 11. benchchem.com [benchchem.com]
- 12. L-Serine (2,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-582-0.5 [isotope.com]
